molecular formula C14H20ClN3O B15112411 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15112411
M. Wt: 281.78 g/mol
InChI Key: RVUXDPKGYPTKRT-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a methoxybenzyl group at position N, and a methyl group at position 3 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    N-Substitution with 2-methoxybenzyl group: This step involves the reaction of the pyrazole with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation at position 3: This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide
  • 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-sulfonamide
  • 1-Ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

Uniqueness

1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl, methoxybenzyl, and methyl groups at specific positions on the pyrazole ring can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-4-17-10-13(11(2)16-17)15-9-12-7-5-6-8-14(12)18-3;/h5-8,10,15H,4,9H2,1-3H3;1H

InChI Key

RVUXDPKGYPTKRT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

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